Product packaging for 3-(ethylsulfanyl)-N,N-dimethylpropanamide(Cat. No.:CAS No. 1878952-92-1)

3-(ethylsulfanyl)-N,N-dimethylpropanamide

Cat. No.: B6237921
CAS No.: 1878952-92-1
M. Wt: 161.27 g/mol
InChI Key: MIYAYYZFSTVGFJ-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-N,N-dimethylpropanamide is an organic compound with the molecular formula C7H15NOS . Its structure features a propanamide core that is N,N-dimethylated and substituted at the 3-position with an ethylsulfanyl group . The SMILES notation for the compound is CCSCCC(=O)N(C)C . This combination of an amide function and a thioether group in one molecule may make it a compound of interest in various research fields, such as organic synthesis, medicinal chemistry, and as a potential building block for more complex molecules. Predicted physicochemical data, including collision cross sections for various adducts, are available to support analytical method development . Handling and Safety: This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses. The specific hazards and safe handling procedures for this compound are not fully characterized. Researchers should consult relevant safety data sheets and handle all chemicals using appropriate personal protective equipment (PPE) within a properly equipped laboratory. Note on Applications: Detailed information on the specific research applications, mechanism of action, and in-depth toxicological profile for this specific compound is not readily available in the public domain. The information provided is based solely on its structural identification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1878952-92-1

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

3-ethylsulfanyl-N,N-dimethylpropanamide

InChI

InChI=1S/C7H15NOS/c1-4-10-6-5-7(9)8(2)3/h4-6H2,1-3H3

InChI Key

MIYAYYZFSTVGFJ-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(=O)N(C)C

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethylsulfanyl N,n Dimethylpropanamide and Its Structural Analogues

Chemo- and Regioselective Synthesis of the 3-(ethylsulfanyl)-N,N-dimethylpropanamide Core Structure

The most direct and atom-economical method for constructing the this compound core is the conjugate addition, or thia-Michael addition, of ethanethiol (B150549) to an activated alkene such as N,N-dimethylacrylamide. scielo.bracs.org This reaction is highly regioselective, ensuring the formation of the desired C-S bond at the β-carbon relative to the carbonyl group, thus preventing the formation of isomeric impurities.

The reaction proceeds via the attack of a nucleophilic thiolate anion, generated in situ by a base, on the electron-deficient double bond of the acrylamide. The high chemo- and regioselectivity arise from the soft nature of the sulfur nucleophile, which preferentially attacks the soft electrophilic β-carbon of the Michael acceptor.

Key Reaction:

N,N-dimethylacrylamide + Ethanethiol → this compound

Alternative, though less direct, routes could involve the amidation of 3-(ethylsulfanyl)propanoic acid or its activated derivatives (like an acyl chloride or ester) with dimethylamine (B145610). Another possibility is the nucleophilic substitution of a 3-halopropanamide with sodium ethanethiolate. However, the Michael addition is generally preferred for its efficiency and selectivity. nih.gov

Exploration of Novel Catalytic Systems for Efficient Production of this compound

To enhance the rate and efficiency of the thia-Michael addition for producing this compound, various catalytic systems have been explored. These systems aim to facilitate the formation of the reactive thiolate species or to activate the Michael acceptor under mild conditions.

Base Catalysis : Simple organic bases like triethylamine (B128534) (TEA) or inorganic bases are commonly used to deprotonate the thiol. mdpi.com While effective, they are often required in stoichiometric amounts.

Ionic Liquids (ILs) : N-methylmorpholine (NMM)-based ionic liquids have been shown to be effective catalysts for the thio-Michael addition to α,β-unsaturated amides, often in aqueous media. researchgate.net These catalysts can be recycled, adding a green chemistry dimension to the synthesis.

Heterogeneous Catalysis : Solid-supported catalysts offer significant advantages in terms of product purification and catalyst reusability. Systems like potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) and polymeric resins such as Amberlyst® A21 have proven to be excellent catalysts for thia-Michael additions, often under solvent-free conditions. scielo.brmdpi.com

The table below summarizes the performance of various catalytic systems applicable to the synthesis.

Catalyst SystemMichael AcceptorThiolConditionsYield (%)Reference
[Nmm-PDO][Gly] (10 mol%)N,N-dimethylacrylamidePropanethiolWater, 25 °C, 16h88 researchgate.net
KF/AluminaMethyl acrylateThiophenolSolvent-free, MW, 6 min92 scielo.br
Amberlyst® A21AcrylamideThiophenolSolvent-free, rt, 3h98 mdpi.com

Green Chemistry Approaches and Sustainable Synthetic Routes to this compound

Green chemistry principles are increasingly important in chemical synthesis. The thia-Michael addition is inherently atom-economical, as all atoms from the reactants are incorporated into the final product. scispace.com Further green advancements focus on reaction conditions and catalyst choice.

Solvent-Free Synthesis : Performing the reaction neat (without a solvent) reduces waste and simplifies purification. Heterogeneous catalysts like KF/Alumina or Amberlyst® A21 are particularly well-suited for solvent-free conditions. scielo.brmdpi.com

Aqueous or Recyclable Solvents : Water is an ideal green solvent, and certain ionic liquid catalysts have been shown to work efficiently in water. researchgate.net Glycerin has also been used as a renewable and recyclable solvent for similar transformations. scispace.com

Recyclable Catalysts : The use of heterogeneous catalysts that can be easily recovered by filtration and reused for multiple cycles significantly reduces waste and cost. mdpi.com

These approaches make the synthesis of this compound not only efficient but also environmentally benign.

Derivatization Strategies and Functionalization of this compound for Advanced Applications

Functionalization of the core this compound structure allows for the synthesis of a library of related compounds with potentially new applications. Derivatization can target the sulfur atom or the propanamide backbone.

The thioether linkage can be selectively oxidized to produce the corresponding sulfoxide (B87167) or sulfone, which are important functional groups in medicinal chemistry.

Synthesis of 3-(ethylsulfinyl)-N,N-dimethylpropanamide (Sulfoxide) : Controlled oxidation can be achieved using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄).

Synthesis of 3-(ethylsulfonyl)-N,N-dimethylpropanamide (Sulfone) : Stronger oxidation conditions or the use of excess oxidant, such as meta-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (B83412) (KMnO₄), will yield the sulfone. The challenge often lies in preventing over-oxidation of the sulfoxide to the sulfone when the former is the desired product. rsc.org

Starting MaterialReagent (Equivalents)ProductTypical Conditions
This compoundH₂O₂ (1.1 eq)3-(ethylsulfinyl)-N,N-dimethylpropanamideAcetic Acid, 0-25 °C
This compoundmCPBA (>2 eq)3-(ethylsulfonyl)-N,N-dimethylpropanamideCH₂Cl₂, 0-25 °C

The propanamide backbone can be functionalized via electrophilic substitution, most commonly at the α-carbon (the carbon adjacent to the carbonyl group).

Alpha-halogenation can be achieved under acidic or basic conditions. libretexts.org

Acid-Catalyzed Halogenation : Treatment with a halogen (e.g., Br₂) in an acidic medium (like acetic acid) proceeds through an enol intermediate. This method is generally preferred for achieving monohalogenation. libretexts.org The reaction of this compound would yield 2-halo-3-(ethylsulfanyl)-N,N-dimethylpropanamide.

Base-Promoted Halogenation : In the presence of a base, the reaction proceeds via an enolate. This method can be difficult to control, often leading to polyhalogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. chemistrysteps.com

The resulting α-halo amide is a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of various other functional groups.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the parent compound is not typically used directly in cross-coupling, its precursors can be. For example, the C-S bond of this compound can be formed using this technology.

A key synthetic precursor, 3-bromo-N,N-dimethylpropanamide, can be coupled with ethanethiol or its corresponding thiolate using a palladium catalyst. This represents an alternative to the Michael addition for forming the core structure. Typical catalysts for such C-S cross-coupling reactions include palladium complexes with phosphine (B1218219) ligands. organic-chemistry.org

Aryl/Alkyl HalideThiol SourceCatalyst/LigandBaseSolventProductReference
Aryl HalidesIsocyanidesPdCl₂/PPh₃CsFDMSO/H₂OAmides organic-chemistry.org
Aryl HalidesN-SulfinylaminesPd(G3)MnDioxaneSulfinamides nih.govcore.ac.uk
Aryl FluorosulfatesAryl FormatesPd(OAc)₂/XantPhosEt₃NDMFEsters mdpi.com

This table illustrates the general conditions for palladium-catalyzed coupling reactions that could be adapted for synthesizing the target molecule or its analogues from halogenated precursors. For instance, a reaction between 3-bromo-N,N-dimethylpropanamide and ethanethiol under conditions similar to those used for aryl halide amidation or sulfinamide synthesis could provide an efficient route to the final product.

Elucidation of Complex Molecular Structures and Interactions Involving 3 Ethylsulfanyl N,n Dimethylpropanamide Via Advanced Spectroscopic Techniques

High-Resolution Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Analysis of 3-(ethylsulfanyl)-N,N-dimethylpropanamide

High-resolution Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful non-destructive techniques for probing the vibrational modes of a molecule. These vibrations are sensitive to the molecule's conformation, providing a detailed picture of its three-dimensional structure. For this compound, these techniques can elucidate the various rotational isomers (rotamers) that exist due to rotation around its single bonds.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
AmideC=O Stretch (Amide I)1630-1680
AmideN-H Bend (Amide II)1520-1570
AlkylC-H Stretch2850-3000
ThioetherC-S Stretch600-800

Note: These are general predicted ranges and can vary based on the specific molecular environment and intermolecular interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Solution-State Dynamics and Intermolecular Interactions of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of molecules in solution. It provides detailed information about the chemical environment of each nucleus, their connectivity, and their spatial proximity.

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment and Stereochemical Elucidation

One-dimensional (1D) NMR spectra of this compound can often have overlapping signals, making unambiguous assignment difficult. Two-dimensional (2D) NMR techniques overcome this by spreading the signals over two frequency dimensions, revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org For this compound, COSY would show cross-peaks between the protons of the ethyl group and the adjacent methylene (B1212753) group, as well as between the two methylene groups of the propanamide backbone. youtube.com This helps to establish the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. wikipedia.org It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is crucial for piecing together the molecular structure by connecting fragments. For example, it would show correlations between the N,N-dimethyl protons and the amide carbonyl carbon, and between the methylene protons and the thioether sulfur-bound carbon.

Table 2: Expected 2D NMR Correlations for this compound

Proton SignalExpected COSY CorrelationsExpected HMBC Correlations (to Carbons)
CH₃ (ethyl)CH₂ (ethyl)CH₂ (ethyl), S-CH₂
CH₂ (ethyl)CH₃ (ethyl), S-CH₂CH₃ (ethyl), S-CH₂, C=O
S-CH₂CH₂ (ethyl), CH₂-C=OCH₂ (ethyl), CH₂-C=O, C=O
CH₂-C=OS-CH₂S-CH₂, C=O, N-CH₃
N(CH₃)₂-C=O, N-CH₃

Dynamic NMR Studies to Probe Rotational Barriers and Conformational Exchange in this compound

The amide bond in this compound has a significant barrier to rotation due to the partial double bond character of the C-N bond. nih.gov This restricted rotation can lead to the observation of distinct signals for the two N-methyl groups at low temperatures. As the temperature is increased, the rate of rotation increases, causing the two signals to broaden, coalesce into a single broad peak, and finally sharpen into a single averaged signal at higher temperatures. researchgate.net

Dynamic NMR (DNMR) experiments, which involve acquiring spectra at different temperatures, can be used to determine the rate of this rotational process and calculate the activation energy (rotational barrier) for amide bond rotation. nih.govrsc.org Similar studies can be performed to investigate the rotational barriers around the C-S and C-C single bonds, providing a comprehensive understanding of the molecule's conformational dynamics in solution. nih.govnih.gov

X-ray Crystallography of this compound and its Co-crystals or Metal Complexes to Determine Solid-State Architectures

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice. This provides unambiguous information about bond lengths, bond angles, and torsion angles, confirming the molecule's conformation in the solid state.

Furthermore, X-ray crystallography can be used to study the supramolecular assembly of the molecules in the crystal. nih.gov It can reveal intermolecular interactions such as hydrogen bonds (if applicable), dipole-dipole interactions, and van der Waals forces that govern how the molecules pack together.

Chiroptical Spectroscopic Methods (CD, ORD) for Analysis of Chiral this compound Analogues (if applicable)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example by substitution on the propanamide backbone or the ethyl group, a pair of enantiomers would exist. Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying such chiral analogues. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and the conformation of the chiral molecule in solution.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It can also be used to determine the absolute configuration of chiral compounds.

The application of these techniques would be crucial for the stereochemical elucidation of any chiral derivatives of this compound.

Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Analysis and Metabolite Identification of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its fragments. uni.lu

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation and fragmentation pathway analysis. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. By studying the masses of the fragment ions, the fragmentation pathways of the molecule can be deduced. nih.gov This information provides valuable structural confirmation and can be used to identify the compound in complex mixtures.

Common fragmentation pathways for this compound would likely involve cleavage of the amide bond, loss of the ethylthio group, and fragmentation of the alkyl chains. This type of analysis is also fundamental for identifying potential metabolites of the compound, as metabolic transformations often involve the addition of functional groups or cleavage of bonds, leading to predictable mass shifts. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaPredicted m/z
[M+H]⁺C₇H₁₆NOS⁺162.0947
[M+Na]⁺C₇H₁₅NNaOS⁺184.0766

Data obtained from predictive models and may vary slightly from experimental values. uni.lu

Mechanistic Investigations of Chemical Transformations and Reactivity Profiles of 3 Ethylsulfanyl N,n Dimethylpropanamide

Detailed Reaction Mechanism Elucidation for Synthetic Pathways Involving 3-(ethylsulfanyl)-N,N-dimethylpropanamide

The synthesis of this compound can be logically achieved through the formation of its amide bond. A standard and highly plausible route involves the coupling of a 3-(ethylsulfanyl)propanoic acid derivative with dimethylamine (B145610).

A common laboratory-scale synthesis would likely proceed via the activation of the carboxylic acid, 3-(ethylsulfanyl)propanoic acid. One of the most frequent methods for this transformation is the conversion of the carboxylic acid into a more reactive acyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Mechanism: Acyl Chloride Formation and Amination

Activation Step: The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion.

Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

Product Formation: This attack results in the formation of the 3-(ethylsulfanyl)propanoyl chloride, with the release of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts.

Amidation: The highly electrophilic acyl chloride is then treated with dimethylamine. The nitrogen atom of dimethylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer & Elimination: The intermediate collapses, expelling the chloride ion. A second molecule of dimethylamine (or another base) removes the proton from the nitrogen atom to yield the final product, this compound.

Alternatively, peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), could be used to facilitate the direct amidation of 3-(ethylsulfanyl)propanoic acid with dimethylamine, avoiding the need to isolate the acyl chloride. Biocatalytic methods using amide ligases could also be envisioned for this synthesis. chemrxiv.org

Studies on the Role of this compound as a Ligand in Coordination Chemistry and Catalysis

The structure of this compound features two potential donor sites for coordination to a metal center: the oxygen atom of the amide carbonyl and the sulfur atom of the thioether. This allows for several possible modes of coordination, suggesting its potential utility as a ligand in coordination chemistry and catalysis.

Monodentate Coordination: The molecule could bind to a metal center through either the carbonyl oxygen or the thioether sulfur. Amide ligands commonly act as monodentate Lewis bases via the oxygen atom. nih.gov Similarly, thioether functions are well-known to coordinate to various transition metals. uu.nl

Bidentate Chelation: The molecule possesses the potential to act as a bidentate S,O-chelating ligand. The formation of a six-membered chelate ring with a metal center is sterically plausible. Such chelation can enhance the stability of the resulting metal complex compared to monodentate coordination. The specific coordination mode would depend on the nature of the metal ion (hard vs. soft), its coordination number, and the steric environment. For instance, soft metal ions like palladium(II) or platinum(II) would be expected to show a higher affinity for the soft thioether sulfur donor, while harder metal ions like titanium(IV) might prefer the hard carbonyl oxygen donor. nih.gov

While direct catalytic applications of this compound have not been reported, complexes derived from it could be investigated in various catalytic transformations. By analogy with other thioether- and amide-containing ligands, potential applications could include cross-coupling reactions or oxidation catalysis, where the electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst.

Kinetics and Thermodynamics of Degradation Pathways of this compound under Controlled Conditions

The degradation of this compound under controlled conditions is expected to proceed via two primary pathways: hydrolysis of the amide bond and oxidation of the thioether moiety.

Amide Hydrolysis: The hydrolysis of amides to their corresponding carboxylic acids and amines is a well-studied reaction. nih.govresearchgate.net This process is typically slow at neutral pH but can be accelerated by acidic or basic conditions. The mechanism involves the nucleophilic attack of water (or hydroxide) on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the amine leaving group. Kinetic isotope effect studies on simple amides suggest a stepwise mechanism with a transition state having significant tetrahedral character. nih.govresearchgate.net

Thioether Oxidation: The thioether sulfur atom is susceptible to oxidation, typically by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) or hypochlorite (B82951) (OCl⁻). This oxidation occurs in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and then, upon further oxidation, the sulfone.

Kinetic analyses of thioether oxidation reveal that the reaction rates are highly dependent on the oxidant. nih.govacs.org Oxidation by hydrogen peroxide is generally slow under near-physiological conditions. In contrast, hypochlorite is a much more potent oxidant for thioethers, with reaction rates that are several orders of magnitude faster. nih.govacs.org This suggests that in environments where hypochlorite is present, oxidation would be a significantly more rapid degradation pathway than hydrolysis.

Below is a table summarizing kinetic data for the oxidation of a model aryl thioether, illustrating the dramatic difference in reaction rates between H₂O₂ and NaOCl as oxidants.

Kinetic Data for Oxidation of Thioether 2a by H₂O₂ and NaOCl at pH 7.4
OxidantReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
H₂O₂Thioether → Sulfoxide2.53 x 10⁻³ acs.org
NaOClThioether → Sulfoxide1.12 x 10⁴ nih.gov
NaOClSulfoxide → Sulfone1.55 x 10¹ nih.gov

Regarding the thermodynamics, while specific data for this compound is unavailable, data for the parent structure, N,N-dimethylpropanamide, provides a useful baseline.

Selected Thermodynamic Properties of N,N-Dimethylpropanamide
PropertyValueUnitsReference
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)-3236.6 ± 0.92kJ/mol nist.gov
Liquid Phase Heat Capacity (Cp,liquid)209J/mol·K nist.gov
Enthalpy of Vaporization (ΔvapH)47.8kJ/mol nist.gov

The introduction of the ethylsulfanyl group would alter these values, primarily due to the energetic contribution of the C-S and S-H bonds and their influence on intermolecular forces.

Probing Intramolecular Cyclization and Rearrangement Processes of this compound Derivatives

While the parent molecule this compound is not predisposed to intramolecular cyclization, appropriately functionalized derivatives could undergo such transformations. The reactivity of the thioether and amide groups can be harnessed to construct new cyclic structures.

For example, a derivative functionalized with an olefinic group at a suitable position could undergo a palladium-catalyzed intramolecular aza-Wacker-type reaction. In a hypothetical derivative such as N-allyl-3-(ethylsulfanyl)-N-methylpropanamide, the amide nitrogen could act as an intramolecular nucleophile, attacking the palladium-activated alkene to form a new C-N bond and generate a heterocyclic system. This type of transformation is a powerful tool for creating conformationally restricted aza-heterocycles. nih.gov

Another potential process involves neighboring group participation by the thioether sulfur. One-electron oxidation of thioethers can lead to the formation of a radical cation. In a suitably designed derivative, this radical cation could be trapped by the amide moiety, potentially leading to cyclization or rearrangement. Studies on conformationally constrained thioethers containing amide groups have shown evidence for bond formation between the amide and the sulfur upon oxidation. nih.govacs.org

Computational and Theoretical Chemistry Approaches to 3 Ethylsulfanyl N,n Dimethylpropanamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction of 3-(ethylsulfanyl)-N,N-dimethylpropanamide

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

For this compound, DFT and ab initio calculations can be employed to determine its optimal three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For instance, studies on similar amide and thioether-containing molecules provide expected values for key geometric parameters. nih.govresearchgate.net The planarity of the N,N-dimethylamide group and the geometry around the sulfur atom are critical features that can be precisely calculated.

These calculations also yield crucial electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is vital for predicting how the molecule will interact with other reagents. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to estimate the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. nih.govyoutube.com

Furthermore, quantum chemical methods are invaluable for predicting spectroscopic properties. Vibrational frequencies from infrared (IR) and Raman spectroscopy can be calculated and compared with experimental data to confirm the molecular structure. nih.govnih.gov For example, the characteristic C=O stretching frequency of the amide group and the C-S stretching of the thioether can be accurately predicted. nih.gov Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra.

Table 1: Predicted Geometric and Spectroscopic Parameters for Key Functional Moieties in this compound based on Analogous Compounds

ParameterFunctional GroupPredicted Value
Bond Length (Å)C=O (Amide)~1.23
Bond Length (Å)C-N (Amide)~1.35
Bond Length (Å)C-S (Thioether)~1.82
Bond Angle (°)O=C-N~122
Bond Angle (°)C-S-C~102
Vibrational Frequency (cm⁻¹)C=O Stretch1640-1680
Vibrational Frequency (cm⁻¹)C-S Stretch600-800

Data are representative values from computational studies on analogous amide and thioether compounds. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations to Investigate Conformational Landscapes, Solvation Effects, and Self-Assembly of this compound

While quantum chemistry provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations are essential for characterizing its conformational landscape. The molecule possesses several rotatable bonds, leading to a multitude of possible conformations. MD simulations can sample these conformations, identifying the most stable and populated states and the energy barriers between them. nih.govresearchgate.net This is crucial for understanding how the molecule's shape influences its properties and interactions.

Solvation effects are another key area where MD simulations excel. By simulating this compound in a box of solvent molecules (e.g., water), one can study how the solvent organizes around the solute. Radial distribution functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation shell. acs.org This is particularly important for understanding the molecule's solubility and how the solvent mediates its interactions with other species.

MD simulations can also be used to investigate the potential for self-assembly. At higher concentrations, molecules of this compound might aggregate through intermolecular forces. MD can model these aggregation processes, revealing the structure and stability of any resulting clusters or assemblies. nih.gov The simulations can pinpoint the specific interactions, such as dipole-dipole or van der Waals forces, that drive self-assembly.

Table 2: Representative Parameters for an MD Simulation of an Amide in Aqueous Solution

ParameterValue/Description
Force FieldAMBER, CHARMM, or GROMOS
Water ModelTIP3P, SPC/E
System Size~500 solvent molecules per solute molecule
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100 ns - 1 µs
Key AnalysesRMSD, Radius of Gyration, Radial Distribution Functions, Hydrogen Bond Analysis

These parameters are typical for simulations of small organic molecules in solution. nih.govacs.org

In Silico Modeling of Molecular Interactions of this compound with Chemical Species

In silico modeling, particularly molecular docking and interaction energy calculations, is used to study how a molecule binds to another chemical entity, such as a protein receptor or a metal ion. biotech-asia.org These methods are fundamental in fields like drug discovery and materials science.

For this compound, molecular docking could be used to predict its binding mode and affinity to a target protein. The molecule's flexible conformation would be sampled within the binding site of the target, and scoring functions would estimate the strength of the interaction. biotech-asia.org The amide group, with its hydrogen bond donor and acceptor capabilities, and the thioether group, which can participate in non-covalent sulfur interactions, would be key determinants of binding. nih.gov

Beyond docking, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to calculate the binding free energy more accurately. These methods involve running MD simulations of the molecule in both the bound and unbound states to compute the energetic cost of binding.

The interactions of this compound with metal ions can also be modeled. The oxygen atom of the carbonyl group and potentially the sulfur atom of the thioether could act as coordination sites for metal cations. Quantum chemical calculations can be used to determine the geometry and energetics of these coordination complexes.

QSAR (Quantitative Structure-Activity Relationship) Studies for Predicting Chemical Behavior of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to correlate the chemical structure of a series of compounds with a specific activity or property. nih.govnih.gov This is achieved by developing a mathematical model that relates molecular descriptors (numerical representations of chemical information) to the observed activity.

For this compound, a QSAR study would involve synthesizing or computationally generating a series of analogues with systematic variations in their structure. For example, the length of the alkyl chain, the substituents on the nitrogen atom, or the nature of the thioether group could be modified.

For each analogue, a set of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). researchgate.net An experimental property of interest, such as solubility, reactivity, or a biological activity, would be measured for each analogue.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are then used to build a model that predicts the activity based on the descriptors. nih.govacs.org A robust QSAR model can then be used to predict the chemical behavior of new, unsynthesized analogues of this compound, guiding further research and development.

Table 3: Example of a Generic QSAR Model Equation and Common Descriptors

ComponentDescription
Model Equation Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ
Descriptors (D)
logPPartition coefficient, a measure of lipophilicity.
TPSATopological Polar Surface Area, related to hydrogen bonding potential.
MWMolecular Weight.
E(HOMO)Energy of the Highest Occupied Molecular Orbital.
DipoleMolecular Dipole Moment.
Coefficients (c) Constants derived from the statistical fitting process.

This table illustrates the general form of a QSAR model and the types of descriptors commonly employed. nih.govresearchgate.net

Advanced Applications and Materials Science Exploiting 3 Ethylsulfanyl N,n Dimethylpropanamide

Incorporation of 3-(ethylsulfanyl)-N,N-dimethylpropanamide into Polymer Architectures and Macromolecular Systems

The bifunctional nature of this compound, featuring both a thioether and an amide group, makes it an intriguing candidate for incorporation into various polymer architectures. While direct studies on the polymerization of this compound are not extensively documented, the broader class of thioether-containing amides has been successfully used to create novel polymers with tailored properties.

Research into poly(thioether-amide)s demonstrates the synthesis of organosoluble and thermally stable polymers. tsijournals.com These materials are often prepared through polycondensation reactions, for example, under microwave irradiation, which offers a rapid and efficient synthetic route. tsijournals.com The presence of the thioether group in the polymer backbone can enhance solubility in polar solvents and influence the thermal characteristics of the resulting material. tsijournals.com For instance, the incorporation of thioether linkages can decrease interchain interactions, leading to improved processability. tsijournals.com

Furthermore, thioether-amide ligands have been employed to develop zinc catalysts for the ring-opening polymerization of cyclic esters like rac-β-butyrolactone, ε-caprolactone, and L-lactide. mdpi.comresearchgate.net These catalysts, featuring a combination of hard amide and soft thioether donor groups, have shown high activity and control over the polymerization process, yielding polymers with predictable molecular weights and narrow polydispersity. mdpi.comresearchgate.net This suggests a potential role for this compound in the design of catalysts for biodegradable polymer synthesis.

Table 1: Properties of Representative Poly(thioether-amide)s (Analogous Compounds)

Polymer StructureGlass Transition Temperature (Tg)10% Weight Loss Temperature (T10)Char Yield at 540 °C (%)Solubility
Polyamide with aminothiophenol and xylyl units245-276 °C133-274 °C5-17%Good in organic solvents
Thianthrene-based polyamidesNot specifiedOnset above 400 °C72-78%Moderately soluble
Poly(thioether amide)s from thioether diacidsNot specifiedOnset above 400 °C63-68%Moderately soluble

Note: This table presents data for structurally related poly(thioether-amide)s to illustrate the general properties of this class of polymers, as direct data for polymers incorporating this compound is not available. tsijournals.comdtic.mil

Development of Functional Materials Utilizing this compound as a Building Block or Modifier

The distinct chemical functionalities of this compound lend themselves to the creation of a variety of functional materials. The thioether group, in particular, is known for its ability to be oxidized to sulfoxide (B87167) and sulfone, a property that can be exploited to create stimuli-responsive materials.

Thioether-functionalized polymers are prominent in the development of materials sensitive to reactive oxygen species (ROS). bioscientifica.com The hydrophobic thioether can be converted into hydrophilic sulfoxide or sulfone in the presence of ROS, leading to a change in the material's properties. bioscientifica.com This principle has been used to design self-assembling nanocarriers for drug delivery. bioscientifica.com For instance, block copolymers containing poly(propylene sulfide) can form vesicles that disassemble upon oxidation of the thioether groups. acs.org This suggests that polymers incorporating this compound could be designed as ROS-responsive systems for therapeutic applications.

Additionally, the sulfur atom in the thioether group exhibits a strong affinity for heavy metal ions. This property has been leveraged to create materials for environmental remediation. Thioether-functionalized porous organic polymers have demonstrated high efficiency in removing mercury (Hg²⁺) from aqueous solutions. researchgate.netresearchgate.net The strong coordination between the sulfur atoms and the mercury ions is the primary driving force for this capture. researchgate.net Therefore, materials modified with this compound could potentially be developed for the selective removal of heavy metal pollutants.

Role of this compound in Selective Chemical Sensing and Detection Technologies

The ability of the thioether group to coordinate with metal ions makes this compound a promising component for the development of chemical sensors. While specific sensors based on this exact molecule are not widely reported, the principles of using thioether-containing ligands for metal ion detection are well-established.

Thioether-containing ligands can be incorporated into sensor platforms, such as functionalized gold nanoparticles, to enable the colorimetric detection of analytes. core.ac.uk The coordination of metal ions to the thioether groups can induce aggregation of the nanoparticles, leading to a visible color change. core.ac.uk

Furthermore, research on ditopic extractants containing both a thioether and an amide group has shown selective binding to palladium(II) ions. tandfonline.com The palladium coordinates to the sulfur atom of the thioether group, forming a stable complex. tandfonline.com This selectivity suggests that a sensor incorporating this compound could be designed for the specific detection of palladium or other precious metals. The development of such sensors could have applications in environmental monitoring, industrial process control, and resource recovery.

Exploration of this compound in Separation Science and Extraction Processes

The dual functionality of this compound, with its "soft" thioether and "hard" amide groups, makes it a compelling candidate for applications in separation science, particularly in the field of liquid-liquid extraction of metal ions.

Studies on ditopic thioetheramide ligands have demonstrated their effectiveness in the co-extraction and separation of palladium(II) and platinum(IV) from acidic chloride solutions. tandfonline.comresearchgate.net In these systems, palladium is extracted into an organic phase by forming an inner-sphere complex with the thioether groups. tandfonline.comresearchgate.net In contrast, platinum forms an outer-sphere assembly with the protonated amide groups. tandfonline.comresearchgate.net This differential binding mechanism allows for the selective stripping and separation of the two metals. tandfonline.comresearchgate.net

The length of the alkyl spacer between the thioether and amide groups has been shown to influence the extraction efficiency, with a two-carbon spacer often being optimal. tandfonline.com Given that this compound has a two-carbon spacer between its thioether and carbonyl groups, it is structurally well-suited for such applications.

Table 2: Extraction Efficiency of Ditopic Thioether Amides for Palladium(II) (Analogous Compounds)

Extractant Structure (Spacer Length)Pd(II) Extraction (%) at 0.2 mol L-1
PhS(CH2)CONH-n-C4H9 (1 methylene)> 90%
PhS(CH2)2CONH-n-C4H9 (2 methylenes)> 90%
PhS(CH2)3CONH-n-C4H9 (3 methylenes)> 90%

Note: This table shows the high extraction efficiency of structurally related thioether amides for Pd(II), highlighting the potential of this class of compounds in separation processes. The specific performance of this compound would require experimental validation. tandfonline.com

Design of Novel Catalytic Systems Based on this compound or its Metal Complexes

The field of catalysis has seen a growing interest in ligands containing "soft" donor atoms like sulfur, moving beyond the traditional reliance on phosphorus and nitrogen. bohrium.comthieme-connect.com Thioether-containing ligands have proven to be effective in stabilizing transition metal centers and promoting a wide range of catalytic reactions. bohrium.comthieme-connect.com

The thioether group in this compound can act as a neutral, two-electron donor ligand, forming stable complexes with various transition metals. These metal complexes can then serve as catalysts in a variety of organic transformations. Chiral thioether ligands have been successfully employed in asymmetric catalysis, including allylic substitution, hydrogenation, and Michael addition reactions. researchgate.net

Recent research has highlighted the use of thioether-functionalized N-heterocyclic carbene ligands in ruthenium(II) complexes for the direct β-alkylation of secondary alcohols. researchgate.net Additionally, [SNS]-pincer ligands, which feature a combination of amido and thioether or thiolate, imine, and thioether donors, have been used to develop bifunctional catalysts with first-row transition metals for reactions like carbonyl hydroboration. acs.org These examples underscore the potential of designing novel catalytic systems based on metal complexes of this compound for a broad array of chemical transformations. The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the amide nitrogen further enhances its versatility in catalyst design.

Future Research Directions and Unresolved Challenges Pertaining to 3 Ethylsulfanyl N,n Dimethylpropanamide

Identification of Key Unanswered Questions in the Chemical Research of 3-(ethylsulfanyl)-N,N-dimethylpropanamide

Despite its seemingly straightforward structure, a number of fundamental questions about this compound persist. A primary area of uncertainty lies in its detailed physicochemical properties. While basic characteristics can be predicted, empirical data on aspects like its conformational analysis, detailed spectroscopic signatures beyond routine characterization, and its behavior in various solvent systems are lacking. Furthermore, the full scope of its chemical reactivity is yet to be explored. Understanding how the ethylsulfanyl group influences the reactivity of the amide functionality and the adjacent methylene (B1212753) groups is crucial for its potential use as a synthetic intermediate. Key questions include its susceptibility to oxidation at the sulfur atom and the conditions required for selective transformations at different parts of the molecule.

Potential for Interdisciplinary Research Bridging this compound with Emerging Fields

The unique combination of a thioether and an amide group within a small molecule like this compound opens up possibilities for interdisciplinary research. In the field of materials science, the sulfur atom could act as a coordination site for metal ions, suggesting potential applications in the development of novel polymers or metal-organic frameworks. The polarity and hydrogen bond accepting capabilities of the amide group could also contribute to the self-assembly of supramolecular structures.

In the realm of medicinal chemistry, while no biological activity has been definitively established, the structural motifs present in this compound are found in various biologically active compounds. For instance, substituted propanamide derivatives are recognized as important intermediates in the synthesis of pharmaceuticals, such as those used in hypertension medications. This suggests that derivatives of this compound could be synthesized and screened for potential biological activities.

Methodological Advancements Required for Comprehensive Understanding of this compound

A more in-depth understanding of this compound will necessitate the application of advanced analytical and computational techniques. High-resolution mass spectrometry and multidimensional NMR spectroscopy would provide more detailed structural and conformational information. To probe its reactivity, in-situ spectroscopic methods could be employed to monitor reactions in real-time, providing mechanistic insights.

Computational chemistry will also play a vital role. Density Functional Theory (DFT) calculations can be used to predict its geometric and electronic properties, vibrational frequencies, and reaction pathways. Molecular dynamics simulations could offer insights into its behavior in different environments and its potential interactions with other molecules.

Strategic Outlook for Future Synthetic and Applied Research of this compound and its Derivatives

Future research should focus on a multi-pronged approach. A systematic exploration of synthetic routes to this compound and its derivatives is a critical first step. This would involve optimizing existing methods and developing novel, more efficient synthetic strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.